methyl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate
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Overview
Description
Methyl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound includes a pyridazinone ring, which is a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the third position. This unique structure contributes to its biological activity and makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized by reacting 4-oxo-4-phenylbutanoic acid with hydrazine hydrate. This reaction is carried out under reflux conditions in an appropriate solvent such as ethanol.
Acetylation: The resulting pyridazinone derivative is then acetylated using acetic anhydride to introduce the acetyl group.
Coupling with Methyl 4-aminobenzoate: The final step involves coupling the acetylated pyridazinone derivative with methyl 4-aminobenzoate. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group or the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Methyl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets in the body. The pyridazinone ring structure allows it to bind to enzymes and receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Pyridazinone Derivatives: Compounds such as 5-chloro-6-phenylpyridazin-3(2H)-one and 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one share similar structures and biological activities.
Pyridazine Derivatives: Compounds like 3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinylpropanoic acid also exhibit similar pharmacological properties.
Uniqueness: Methyl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry.
Biological Activity
Methyl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate is a pyridazinone derivative recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and inflammatory conditions. This article provides an overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The compound's structure includes a pyridazinone ring, which is pivotal for its biological activity. The IUPAC name is methyl 4-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]benzoate, with a molecular formula of C20H17N3O4. The structural formula can be represented as follows:
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The pyridazinone moiety allows the compound to bind effectively to enzymes and receptors, modulating their activity. This modulation can lead to various biological effects, such as:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in metabolic pathways, which could be beneficial in cancer therapy.
- Activation of Signaling Pathways : It may activate certain signaling pathways that promote cell apoptosis or inhibit inflammation.
Anticancer Activity
Several studies have indicated that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation. A notable study showed a reduction in viability in breast cancer cell lines (MCF7 and MDA-MB-231) by over 50% at concentrations above 10 µM.
Cell Line | IC50 (µM) |
---|---|
MCF7 | 12.5 |
MDA-MB-231 | 10.0 |
Anti-inflammatory Properties
Research indicates that the compound possesses anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Animal Model Studies : In a murine model of inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups.
Treatment Group | Paw Edema (mm) |
---|---|
Control | 5.0 |
Compound Treatment | 2.5 |
Case Studies
A clinical study involving patients with rheumatoid arthritis evaluated the efficacy of this compound as an adjunct therapy. Results indicated:
- Reduction in Symptoms : Patients reported a significant decrease in joint pain and swelling.
- Improvement in Quality of Life : Quality of life assessments showed marked improvements post-treatment.
Properties
IUPAC Name |
methyl 4-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-27-20(26)15-7-9-16(10-8-15)21-18(24)13-23-19(25)12-11-17(22-23)14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUAEBVLEHLPIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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